Vegfr-2/braf-IN-1
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Overview
Description
Vegfr-2/braf-IN-1 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. The inhibition of these kinases is significant in cancer treatment, as it can prevent tumor growth and metastasis .
Preparation Methods
The synthesis of Vegfr-2/braf-IN-1 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions typically involve the use of molecular docking simulations and ADME properties predictions to confirm the binding affinity and pharmacokinetic properties of the designed compounds .
Chemical Reactions Analysis
Vegfr-2/braf-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vegfr-2/braf-IN-1 has several scientific research applications, including:
Chemistry: It is used in the study of kinase inhibition and the development of new multi-kinase inhibitors.
Biology: It is used to study cellular processes such as survival, growth, proliferation, migration, and apoptosis.
Medicine: It is used in cancer treatment to prevent tumor growth and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Vegfr-2/braf-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and BRAF kinases. The inhibition occurs through the binding of the compound to the hinge region of the kinases, involving hydrogen bonding interactions with specific residues such as Cys919 in VEGFR-2 and Cys532 in BRAF. This binding prevents the activation of the kinases and subsequently inhibits the downstream signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Vegfr-2/braf-IN-1 is unique in its ability to inhibit multiple kinases, including VEGFR-2 and BRAF. Similar compounds include:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, BRAF, and other kinases.
Vemurafenib: A selective BRAF inhibitor used in the treatment of BRAF-mutant melanoma.
Dabrafenib: Another selective BRAF inhibitor used in the treatment of BRAF-mutant melanoma.
Properties
Molecular Formula |
C26H20Cl2F3N5O3S2 |
---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H20Cl2F3N5O3S2/c27-13-5-8-15(9-6-13)36-23(38)21-16-3-1-2-4-19(16)41-22(21)33-25(36)40-12-20(37)34-35-24(39)32-14-7-10-18(28)17(11-14)26(29,30)31/h5-11H,1-4,12H2,(H,34,37)(H2,32,35,39) |
InChI Key |
RSHIHTOCBJCFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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